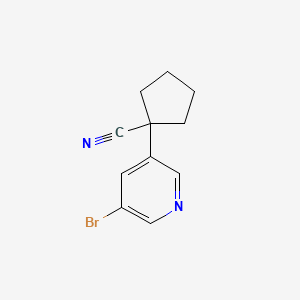
2,5-Bis(4-nitrophenyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(4-nitrophenyl)thiophene is a compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(4-nitrophenyl)thiophene typically involves the condensation of 4-nitrobenzaldehyde with thiophene derivatives under specific conditions. One common method involves the use of a palladium-catalyzed Suzuki coupling reaction. This reaction is carried out in the presence of tetrakis(triphenylphosphine)palladium(0) and N-phenylpicolinamide as a ligand, with copper as a co-catalyst in tetrahydrofuran at room temperature under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(4-nitrophenyl)thiophene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Reduction: The major product is 2,5-Bis(4-aminophenyl)thiophene.
Substitution: Products depend on the nucleophile used, such as 2,5-Bis(4-aminophenyl)thiophene when using an amine.
Scientific Research Applications
2,5-Bis(4-nitrophenyl)thiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in cancer research.
Mechanism of Action
The mechanism of action of 2,5-Bis(4-nitrophenyl)thiophene depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects. The sulfur atom in the thiophene ring can also participate in coordination with metal ions, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(4-aminophenyl)thiophene: A reduced form with amino groups instead of nitro groups.
2,5-Diphenylthiophene: Lacks the nitro groups, making it less reactive.
Thienothiophene: An annulated ring of two thiophene rings with different electronic properties.
Uniqueness
2,5-Bis(4-nitrophenyl)thiophene is unique due to the presence of nitro groups, which enhance its reactivity and potential applications in various fields. The combination of the thiophene ring and nitro-substituted phenyl groups provides a versatile scaffold for further functionalization and development of new compounds.
Properties
Molecular Formula |
C16H10N2O4S |
|---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
2,5-bis(4-nitrophenyl)thiophene |
InChI |
InChI=1S/C16H10N2O4S/c19-17(20)13-5-1-11(2-6-13)15-9-10-16(23-15)12-3-7-14(8-4-12)18(21)22/h1-10H |
InChI Key |
FBNOZEYGTWFASC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


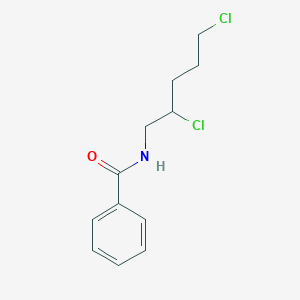
![N-(cyclopropylmethyl)-3-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propanamide](/img/structure/B13883380.png)
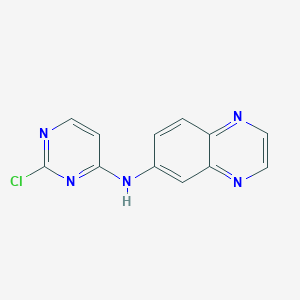
![2,4-dimethylpyrido[3,2-b]pyrazin-3(4H)-one](/img/structure/B13883387.png)
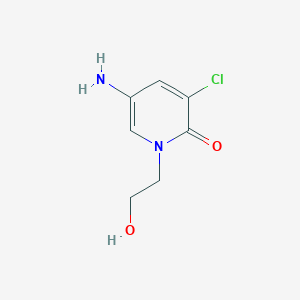


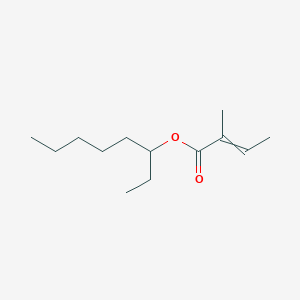
![Tert-butyl 4-(4-methylpiperazin-1-yl)-2-[(2,2,2-trifluoroacetyl)-[4-(trifluoromethyl)cyclohexyl]amino]benzoate](/img/structure/B13883436.png)
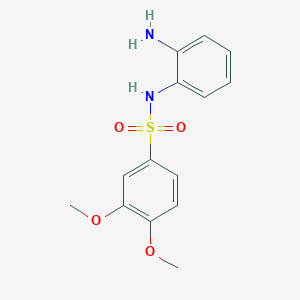
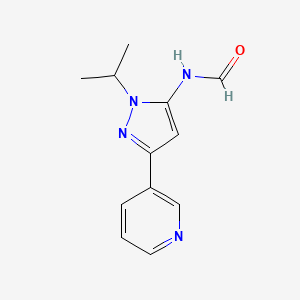

![2-[(4-Methoxyphenyl)methyl]-5-methylthiophen-3-ol](/img/structure/B13883460.png)
